Phosphazene base P2-Et (CAS 165535-45-5) is a neutral, highly sterically hindered, liquid polyaminophosphazene superbase. With a molecular weight of 339.40 g/mol, it provides exceptional basicity without the nucleophilicity or solubility limitations characteristic of traditional ionic bases like sodium hydride or lithium diisopropylamide (LDA). In procurement and process design, P2-Et is prioritized when reactions require a strictly homogeneous, non-ionic strong base that operates efficiently in non-polar or moderately polar organic solvents at room temperature, making it a critical reagent for sensitive cross-couplings, living polymerizations, and the deprotonation of weak NH and CH acids .
Substituting P2-Et with generic superbases or traditional inorganic bases often leads to reaction failure or severe byproduct formation. Weaker neutral bases like DBU or BEMP lack the thermodynamic driving force to deprotonate weak acids (pKa ~25–31 in acetonitrile) [1], leaving starting materials unreacted. Conversely, upgrading to the stronger tetrameric phosphazene P4-t-Bu introduces excessive basicity that frequently triggers unwanted side reactions, such as transesterification in polymerizations [2], while nearly doubling the mass requirement per molar equivalent. Furthermore, replacing P2-Et with ionic bases like NaOtBu or LDA introduces heterogeneous reaction conditions, poor solubility in non-polar media, and nucleophilic attack on sensitive functional groups, necessitating harsh heating or cryogenic cooling that P2-Et avoids.
P2-Et exhibits a significantly higher basicity than conventional organic superbases, enabling the deprotonation of weak acids that remain unreactive with standard reagents. In acetonitrile, P2-Et is utilized as a basic titrant capable of deprotonating weak NH and CH acids with pKa values up to approximately 31 [1]. In contrast, weaker superbases like DBU (pKa ~24.3) are thermodynamically incapable of effectively deprotonating these substrates. This extreme basicity gap ensures that P2-Et can drive challenging deprotonations, such as those of ortho-halobenzyl sulfones, to completion without requiring ionic bases.
| Evidence Dimension | Effective deprotonation limit (pKa in MeCN) |
| Target Compound Data | Deprotonates acids with pKa up to ~31 |
| Comparator Or Baseline | DBU (effective only up to pKa ~24.3) |
| Quantified Difference | ~6.7 orders of magnitude higher basicity limit |
| Conditions | Acetonitrile solvent, room temperature |
Buyers must select P2-Et over DBU or BEMP when targeting the deprotonation of weakly acidic substrates to ensure quantitative yields and avoid stalled reactions.
The non-nucleophilic and highly soluble nature of P2-Et allows it to facilitate palladium-catalyzed C-N, C-O, and C-C cross-coupling reactions of aryl halides at strictly room temperature [1]. Traditional inorganic bases used in these couplings, such as NaOtBu or K3PO4, suffer from poor solubility in organic media and typically require elevated temperatures (>80 °C) to achieve satisfactory conversion. By utilizing P2-Et, chemists can bypass these harsh thermal requirements, completely preserving thermally sensitive functional groups (e.g., esters, nitriles) that would otherwise degrade.
| Evidence Dimension | Required reaction temperature for Pd-catalyzed cross-couplings |
| Target Compound Data | Room temperature (~20-25 °C) |
| Comparator Or Baseline | Traditional inorganic bases like NaOtBu (>80 °C) |
| Quantified Difference | >55 °C reduction in operating temperature |
| Conditions | Pd-catalyzed coupling of aryl halides in organic solvents |
Procuring P2-Et is essential for late-stage functionalization in medicinal chemistry where sensitive molecular architectures cannot survive the heating required by standard bases.
When a stronger base than DBU is required, buyers often evaluate between dimeric (P2) and tetrameric (P4) phosphazenes. P2-Et offers a distinct mass efficiency advantage with a molecular weight of 339.40 g/mol, compared to the stronger P4-t-Bu base which has a molecular weight of 633.7 g/mol. Using P2-Et requires approximately 46% less mass per molar equivalent of reactive base. This substantial reduction in reagent mass not only improves the overall atom economy of the synthetic route but also significantly reduces the volume of high-molecular-weight organic waste generated during downstream purification.
| Evidence Dimension | Reagent mass per molar equivalent |
| Target Compound Data | 339.40 g/mol |
| Comparator Or Baseline | P4-t-Bu (633.7 g/mol) |
| Quantified Difference | 46.4% lower mass requirement per mole |
| Conditions | Stoichiometric base applications |
For industrial scale-up or high-throughput synthesis, selecting P2-Et over P4-t-Bu drastically reduces raw material mass requirements and simplifies waste management.
In the organocatalytic ring-opening polymerization (ROP) of cyclic esters and siloxanes, the choice of phosphazene base dictates polymer quality. While ultra-strong bases like P4-t-Bu are highly active, their excessive basicity is known to promote unwanted inter- and intramolecular transesterification reactions at high monomer conversions, broadening the molecular weight dispersity [1]. P2-Et provides a more optimized, controlled basicity that effectively initiates polymerization while suppressing these deleterious transesterification side reactions, yielding well-defined polymers with narrow molecular weight distributions.
| Evidence Dimension | Polymerization control (side-reaction frequency) |
| Target Compound Data | Controlled initiation with suppressed transesterification |
| Comparator Or Baseline | P4-t-Bu (induces transesterification at high conversion) |
| Quantified Difference | Prevention of late-stage chain-transfer side reactions |
| Conditions | Anionic ring-opening polymerization of cyclic monomers |
Polymer chemists must procure P2-Et rather than P4 bases to maintain strict control over polymer architecture and achieve low polydispersity indices.
P2-Et is the optimal base for synthesizing complex pharmaceutical intermediates via Buchwald-Hartwig aminations or C-O/C-C couplings where substrates contain thermally labile functional groups. Because it enables high-yielding couplings of aryl halides at room temperature [1], it entirely replaces harsh, heterogeneous bases like NaOtBu, preventing the degradation of sensitive esters, nitriles, or epoxides.
In polymer science, P2-Et is utilized as a metal-free organocatalyst or promoter for the living anionic polymerization of cyclotrisiloxanes and cyclic esters [2]. Its specific basicity profile ensures rapid initiation while avoiding the severe transesterification side reactions associated with stronger P4 bases, making it the reagent of choice for producing well-defined polysiloxanes with narrow molecular weight distributions.
P2-Et is uniquely suited for the deprotonation of specific weak CH acids, such as ortho-halobenzyl sulfones, to generate alpha-sulfonyl benzylic carbanions . Since weaker superbases like DBU cannot achieve this deprotonation, and ionic bases like LDA introduce nucleophilic side reactions or require cryogenic conditions, P2-Et provides a clean, room-temperature, homogeneous pathway for these critical synthetic transformations.
Corrosive